molecular formula C19H17BrO5 B6001550 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B6001550
M. Wt: 405.2 g/mol
InChI Key: IQRRAMQSFBBUJA-ONNFQVAWSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a bromophenyl group, a dimethoxyphenyl group, and an enone moiety, making it a molecule of interest in various chemical and biological studies.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO5/c1-23-17-9-3-13(11-18(17)24-2)4-10-19(22)25-12-16(21)14-5-7-15(20)8-6-14/h3-11H,12H2,1-2H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRRAMQSFBBUJA-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the enone moiety can yield the corresponding saturated ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology

In biological studies, it may be used as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
  • 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
  • 2-(4-methylphenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Uniqueness

The presence of the bromophenyl group in 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate imparts unique reactivity and properties compared to its analogs with different substituents

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